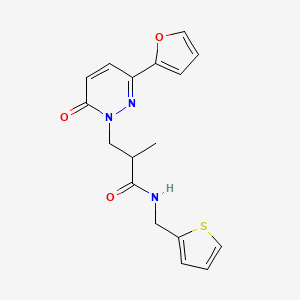

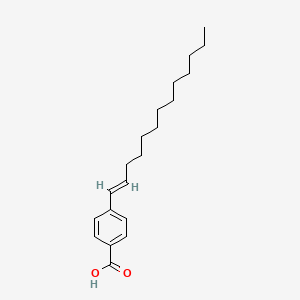

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic system. The azepane ring could introduce conformational flexibility into the molecule, while the chromenone and methoxyphenyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For instance, the chromenone moiety can undergo reactions at the carbonyl group, and the azepane ring can undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the potentially ionizable nitrogen in the azepane ring could impact the compound’s solubility and acidity .Scientific Research Applications

Chemical Synthesis and Derivatives

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is structurally related to a variety of synthesized compounds with the chromen-4-one core. For instance, the synthesis of 9-azolyl-3-(4-phenyl-4h-1,2,4-triazol-3-yl)-4h,8h-pyrano-[2,3-f]chromene-4,8-diones involves the reaction of 6-ethyl-8-formyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)chromone with 2-azolyl-acetonitriles, leading to the formation of 8-iminopyrano[2,3-f]chromen-4-ones, whose acid hydrolysis produces pyrano-[2,3-f]chromene-4,8-diones containing azaheterocyclic substituents at C-3 and C-9 (Shokol et al., 2009). Another study focused on furyl analogs of α-pyrono[2,3-f]isoflavones with an azole substituent in the α-pyrone nucleus, involving the synthesis of corresponding 9-azolyl-8-imino-4H,8H-pyrano[2,3-f]chromen-4-ones (Shokol et al., 2010).

Tautomerization and Molecular Structure

The compound is part of a family of molecules that exhibit interesting tautomerization behavior. For instance, the aminomethylation of hydroxylated isoflavones with amino alcohols in the presence of excess formaldehyde leads primarily to the formation of tautomeric forms like 9-(2-hydroalkyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]-oxazin-4-ones and 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-ones. The ratio of these tautomers is influenced by solvent polarity, electronic effects of aryl substituents in the isoflavone, and the structure of the amino alcohol (Frasinyuk et al., 2015).

Crystal Structure and Molecular Interactions

Similar chromen-4-one compounds have been isolated and analyzed for their crystal structure and molecular interactions. For example, tectorigenin monohydrate, an isoflavone isolated from Belamcanda chinensis, consists of a chromen-4-one system and a benzene ring. This compound exhibits antimicrobiotic and anti-inflammatory effects, and its molecules are linked by inter- and intramolecular O—H⋯O hydrogen bonds (Liu et al., 2008).

Biological Activities and Applications

Although the specific compound this compound was not directly mentioned in the papers, structurally similar compounds have been studied for various biological activities. For instance, flavonoid and lignan compounds isolated from Portulaca oleracea L. showed anti-inflammatory activities in macrophage cells and exhibited significant antioxidant activities (Duan et al., 2021). Moreover, certain chromen-4-one derivatives demonstrated anti-proliferative activity against human cancer cells, indicating the potential of this chemical class in therapeutic applications (Singh et al., 2017).

Mechanism of Action

Target of Action

The compound “8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one” is a type of 4-hydroxy-2-quinolone . Compounds in this class have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Biochemical Pathways

4-hydroxy-2-quinolones are often involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

4-hydroxy-2-quinolones often have unique biological activities .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-27-17-8-6-16(7-9-17)20-15-28-23-18(22(20)26)10-11-21(25)19(23)14-24-12-4-2-3-5-13-24/h6-11,15,25H,2-5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTHQGHMGRJCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2637313.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2637315.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637317.png)

![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2637318.png)

![(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2637319.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]methanesulfonamide](/img/structure/B2637323.png)

![(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride](/img/structure/B2637328.png)

![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)